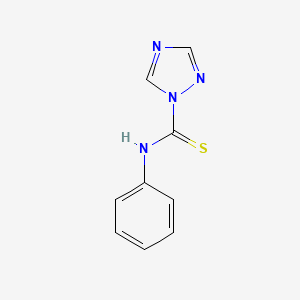
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of phenyl isothiocyanate with 1H-1,2,4-triazole-1-amine under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product . The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another class of triazoles with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Compounds with a similar sulfur-containing heterocyclic ring, known for their antimicrobial and anticancer activities.
Pyrazole: Five-membered nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of both triazole and carbothioamide functionalities, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
63976-77-2 |
|---|---|
Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
N-phenyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c14-9(13-7-10-6-11-13)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChI Key |
PTJOQYXJKFASTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


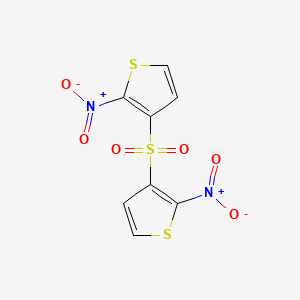
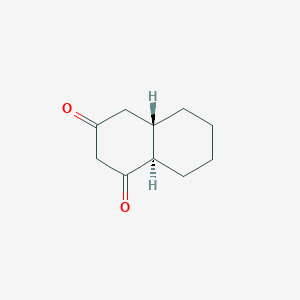
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
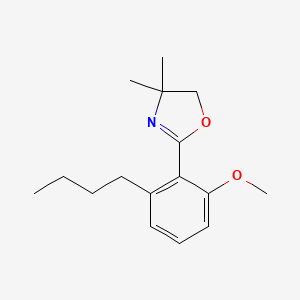
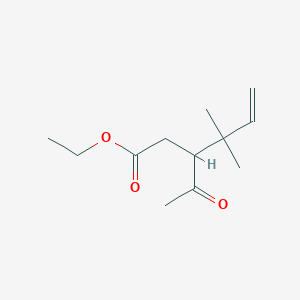
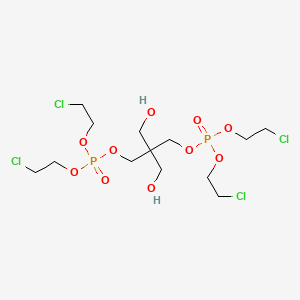

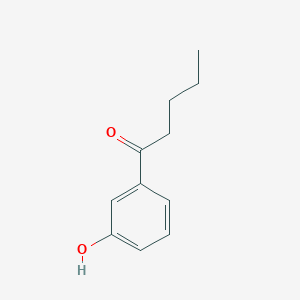

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
